Home > Products > Screening Compounds P124258 > Fosinopril-d7 (sodium salt)
Fosinopril-d7 (sodium salt) -

Fosinopril-d7 (sodium salt)

Catalog Number: EVT-8368613
CAS Number:
Molecular Formula: C30H45NNaO7P
Molecular Weight: 592.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fosinopril-d7 (sodium salt) is a deuterated analog of fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for treating hypertension and heart failure. Fosinopril itself is unique among ACE inhibitors due to its phosphonate structure and dual elimination pathways through both renal and hepatic systems, making it suitable for patients with renal impairment. Fosinopril-d7 serves as a labeled compound for research purposes, particularly in pharmacokinetic studies and metabolic profiling.

Source

Fosinopril-d7 is synthesized from fosinopril through deuteration, which involves replacing hydrogen atoms with deuterium isotopes. This modification allows for tracking the compound in biological systems via mass spectrometry or nuclear magnetic resonance spectroscopy.

Classification

Fosinopril-d7 is classified as a pharmaceutical compound within the ACE inhibitor category. It is utilized in scientific research to study the pharmacodynamics and pharmacokinetics of the parent compound, fosinopril.

Synthesis Analysis

Methods

The synthesis of fosinopril-d7 typically involves the following steps:

  1. Starting Materials: The synthesis begins with fosinopril as the starting material.
  2. Deuteration Process: The hydrogen atoms in specific positions of the fosinopril molecule are replaced with deuterium. This can be achieved through various methods, including catalytic hydrogenation using deuterated solvents or reagents.
  3. Purification: After the deuteration reaction, the product is purified using chromatographic techniques to isolate fosinopril-d7 from unreacted starting materials and by-products.

Technical Details

  • Reagents: Deuterated solvents (e.g., deuterated water or methanol) are commonly used.
  • Catalysts: Transition metal catalysts may facilitate the hydrogen isotope exchange process.
  • Yield Optimization: Reaction conditions such as temperature, pressure, and time are optimized to maximize yield and purity.
Molecular Structure Analysis

Structure

Fosinopril-d7 retains the same molecular structure as fosinopril but with deuterium substitutions. The molecular formula for fosinopril-d7 (sodium salt) is C30H45NNaO7PC_{30}H_{45}NNaO_{7}P, where some hydrogen atoms are replaced by deuterium.

Data

  • Molecular Weight: Approximately 569.68 g/mol.
  • CAS Number: 1217819-83-4.
  • PubChem CID: 23681451.
Chemical Reactions Analysis

Reactions

Fosinopril-d7 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:

  1. De-esterification: In vivo conversion to its active form, fosinoprilat, occurs via hydrolysis in the liver or gastrointestinal tract.
  2. ACE Inhibition: Fosinoprilat binds competitively to ACE, inhibiting the conversion of angiotensin I to angiotensin II.

Technical Details

  • Kinetics: The kinetics of these reactions can be studied using isotopic labeling techniques to trace the metabolic pathways of fosinopril-d7.
  • Analytical Techniques: Mass spectrometry and nuclear magnetic resonance spectroscopy are employed to analyze reaction products and confirm structures.
Mechanism of Action

Process

Fosinopril acts primarily by inhibiting ACE, leading to decreased levels of angiotensin II, a potent vasoconstrictor. This results in:

  1. Vasodilation: Reduced peripheral vascular resistance lowers blood pressure.
  2. Decreased Afterload: Alleviates strain on the heart, improving cardiac output and exercise tolerance in heart failure patients.

Data

  • Bioavailability: Approximately 36% for fosinopril.
  • Protein Binding: About 87% for its active form, fosinoprilat.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to its sodium salt form.

Chemical Properties

  • pH Stability: Stable under physiological pH conditions.
  • Storage Conditions: Should be stored in a cool, dry place away from light.

Relevant Data or Analyses

Studies indicate that the presence of deuterium does not significantly alter the pharmacological properties compared to non-deuterated forms, making it suitable for research applications without compromising biological activity.

Applications

Fosinopril-d7 is primarily used in scientific research settings:

  1. Pharmacokinetic Studies: Enables detailed tracking of drug metabolism and excretion pathways.
  2. Metabolic Profiling: Assists in understanding how modifications affect drug behavior in biological systems.
  3. Drug Development Research: Aids in optimizing formulations and therapeutic strategies involving ACE inhibitors.

Properties

Product Name

Fosinopril-d7 (sodium salt)

IUPAC Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-[(1S)-2-methyl-1-propanoyloxypropoxy]phosphoryl]acetyl]pyrrolidine-2-carboxylate

Molecular Formula

C30H45NNaO7P

Molecular Weight

592.7 g/mol

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39?;/m1./s1/i5D,7D,8D,13D,14D,15D2;

InChI Key

TVTJZMHAIQQZTL-BBWMSFKNSA-M

SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3)O[C@@H](C(C)C)OC(=O)CC)[2H])[2H].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.